molecular formula C16H22N5+ B041406 Rizatriptan N,N,N-Trimethylethanammonium Chloride CAS No. 1030849-63-8

Rizatriptan N,N,N-Trimethylethanammonium Chloride

Cat. No.: B041406
CAS No.: 1030849-63-8
M. Wt: 284.38 g/mol
InChI Key: DQJSUAORIKADOL-UHFFFAOYSA-N
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Description

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium is a complex organic compound that features a unique combination of indole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium typically involves multiple steps. One common method includes the alkylation of 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole with an appropriate alkylating agent in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetone, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for activity. Additionally, the indole moiety can interact with biological membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 2-Alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazoles

Uniqueness

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium is unique due to its combination of indole and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJSUAORIKADOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030849-63-8
Record name Rizatriptan N,N,N-trimethylethanammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030849638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZK2YWM689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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